BocNH-PEG3-acid-amine DBCO
CAS No.:
Cat. No.: VC13669890
Molecular Formula: C32H41N3O7
Molecular Weight: 579.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C32H41N3O7 |
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Molecular Weight | 579.7 g/mol |
IUPAC Name | tert-butyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate |
Standard InChI | InChI=1S/C32H41N3O7/c1-32(2,3)42-31(38)34-17-19-40-21-23-41-22-20-39-18-15-29(36)33-16-14-30(37)35-24-27-10-5-4-8-25(27)12-13-26-9-6-7-11-28(26)35/h4-11H,14-24H2,1-3H3,(H,33,36)(H,34,38) |
Standard InChI Key | TXRMZLUDCISDKZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Canonical SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Introduction
Chemical Structure and Functional Components
BocNH-PEG3-acid-amine DBCO integrates four key structural elements:
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Dibenzocyclooctyne (DBCO): A cyclooctyne moiety that undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azides, eliminating the need for cytotoxic copper catalysts .
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PEG3 Spacer: A triethylene glycol chain that enhances hydrophilicity, reduces steric hindrance, and improves solubility in aqueous and organic solvents .
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Boc-Protected Amine (BocNH): A tert-butoxycarbonyl (Boc)-protected primary amine, which provides stability during synthesis and allows deprotection under acidic conditions for subsequent conjugation .
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Acid and Amine Groups: A carboxylic acid (-COOH) and a free amine (-NH2) enable further functionalization via carbodiimide coupling or NHS ester chemistry .
Table 1: Key Structural and Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₃₂H₄₁N₃O₇ (inferred)* | |
Molecular Weight | ~579.69 g/mol | |
Purity | >95% | |
Solubility | DCM, DMF, DMSO, THF | |
Storage Conditions | -20°C |
*Exact formula varies depending on acid/amine positioning; inferred from analogous compounds .
Synthesis and Purification
The synthesis of BocNH-PEG3-acid-amine DBCO involves sequential conjugation steps:
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DBCO Activation: The DBCO group is introduced via amide bond formation with the PEG3 spacer .
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PEG3 Functionalization: The PEG3 chain is modified with a Boc-protected amine and a carboxylic acid group through esterification or carbodiimide-mediated coupling .
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Deprotection and Purification: The Boc group is retained for stability, while the final product is purified via HPLC or column chromatography to achieve >95% purity .
Physicochemical and Stability Profiles
Solubility and Compatibility
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Organic Solvents: Highly soluble in dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) .
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Aqueous Buffers: PEG3 enhances solubility in mild aqueous conditions (pH 6–8), critical for biological applications .
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Thermal Stability: DBCO remains stable at room temperature, with degradation observed only above 60°C .
Applications in Bioconjugation and Drug Development
Bioorthogonal Labeling
BocNH-PEG3-acid-amine DBCO’s DBCO group reacts selectively with azides in live cells or complex mixtures, enabling:
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Antibody-Drug Conjugates (ADCs): Site-specific coupling of toxins to monoclonal antibodies .
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Fluorescent Probes: Attachment of dyes (e.g., TAMRA, fluorescein) for imaging .
Drug Delivery Systems
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Nanoparticle Functionalization: PEG3 spacers minimize immune recognition, while the acid/amine groups anchor targeting ligands .
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Protease-Activated Prodrugs: Acid-labile linkers enable pH-sensitive drug release in tumor microenvironments .
Surface Modification
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Biosensors: Immobilization of biomolecules on gold or silica surfaces via thiol or silane chemistry .
Comparative Analysis with Analogous Compounds
Table 2: Comparison of DBCO-PEG3 Derivatives
Challenges and Future Directions
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Stereochemical Complexity: The DBCO moiety’s strained ring requires precise synthesis to avoid side reactions .
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Cost-Efficiency: Large-scale production remains expensive due to multi-step purification .
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Emerging Applications: Potential uses in CRISPR delivery and covalent protein drugs warrant further study .
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